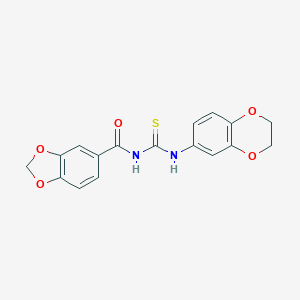![molecular formula C15H9F3N2O2 B278377 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide is a chemical compound that is widely used in scientific research. This compound is also known as CFTRinh-172, and it is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mécanisme D'action
The mechanism of action of CFTRinh-172 involves the binding of the compound to a specific site on the CFTR chloride channel. This binding inhibits the opening of the channel, thereby reducing the transport of chloride ions across cell membranes. The exact mechanism of binding and inhibition is still under investigation, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CFTRinh-172 are primarily related to the inhibition of CFTR chloride channels. This inhibition can lead to changes in cell volume, ion transport, and fluid secretion. CFTRinh-172 has been shown to reduce the secretion of fluid in the airways of mice, which may have implications for the treatment of cystic fibrosis and other respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFTRinh-172 is its potency and specificity for CFTR chloride channels. This makes it a valuable tool for studying the function of these channels in vitro and in vivo. However, there are also limitations to the use of CFTRinh-172 in lab experiments. For example, the compound may have off-target effects on other ion channels or transporters, which could complicate the interpretation of results. Additionally, the use of CFTRinh-172 in animal studies may not accurately reflect the effects of CFTR inhibition in humans.
Orientations Futures
There are several future directions for research on 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of focus is the development of more potent and selective inhibitors of CFTR chloride channels. Another area of interest is the investigation of the role of CFTR in other diseases, such as hypertension and diabetes. Additionally, the use of CFTRinh-172 in combination with other drugs may have synergistic effects on CFTR function and could lead to new therapeutic approaches for cystic fibrosis and other diseases.
Méthodes De Synthèse
The synthesis of 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide involves the reaction of 4-cyanobenzoic acid with 2-(difluoromethoxy)aniline in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with 2-fluorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide is widely used in scientific research as a tool to study the function of CFTR chloride channels. CFTR is a protein that is responsible for the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to inhibit CFTR chloride channels in a dose-dependent manner, making it a valuable tool for studying the role of CFTR in cystic fibrosis and other diseases.
Propriétés
Formule moléculaire |
C15H9F3N2O2 |
|---|---|
Poids moléculaire |
306.24 g/mol |
Nom IUPAC |
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C15H9F3N2O2/c16-11-7-9(8-19)5-6-10(11)14(21)20-12-3-1-2-4-13(12)22-15(17)18/h1-7,15H,(H,20,21) |
Clé InChI |
FDUYZGCXMCHNFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)


